3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate

Description

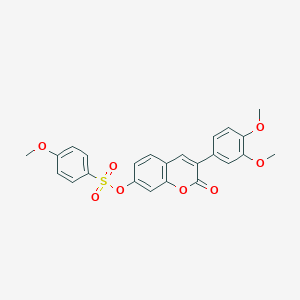

This compound is a coumarin derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the coumarin core and a 4-methoxybenzenesulfonate ester at position 7. The 2-oxo group is intrinsic to the coumarin scaffold, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O8S/c1-28-17-7-9-19(10-8-17)33(26,27)32-18-6-4-16-12-20(24(25)31-22(16)14-18)15-5-11-21(29-2)23(13-15)30-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJYSSCEOITGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with malonic acid derivatives in the presence of a base to form the intermediate coumarin structure. Subsequent sulfonation with methanesulfonic acid or chlorosulfonic acid introduces the sulfonate group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chromen-2-one core can be oxidized to form quinones.

Reduction: Reduction reactions can lead to the formation of hydroxyl groups.

Substitution: The methoxy and sulfonate groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Quinones from oxidation.

Hydroxylated derivatives from reduction.

Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antioxidant applications, it may donate electrons to neutralize free radicals. In medicinal applications, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to trigger or inhibit signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

a. Position 3 Substitutions

- Target Compound : 3-(3,4-Dimethoxyphenyl) group. The electron-donating methoxy groups may enhance resonance stabilization and influence interactions with biological targets, such as enzymes or receptors.

- [3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-Methoxybenzoate (CAS 610753-17-8): Features a 4-methoxyphenyl group at position 3 and a methyl group at position 2.

- 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-Methoxybenzoate (CAS 451452-39-4) : A chloro substituent at position 3 introduces electron-withdrawing effects, which may decrease antioxidant activity but improve interactions with hydrophobic enzyme pockets .

b. Position 7 Ester Moieties

- Target Compound: 4-Methoxybenzenesulfonate ester.

- Comparison with Benzoate Esters :

- The compound in CAS 610753-17-8 has a 4-methoxybenzoate ester. Benzoates are less electron-withdrawing than sulfonates, which may reduce hydrolysis rates in vivo .

- The compound in CAS 451452-39-4 features a 3-methoxybenzoate ester. The meta-methoxy group could sterically hinder interactions compared to the para-substituted sulfonate in the target compound .

Structural and Computational Insights

Crystallographic tools like SHELXL and WinGX (referenced in ) are critical for resolving structural details of similar compounds. For instance:

Data Table: Structural and Functional Comparison

*Activities inferred from substituent effects in related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.